Antibacterial Potency Against Gram-Positive Pathogens: MIC Comparison with Ciprofloxacin
The target compound and its close analogs demonstrate minimum inhibitory concentrations (MIC) of 0.22–0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, placing them in a highly potent range for synthetic antibacterials . In biofilm inhibition assays, these derivatives outperformed the fluoroquinolone antibiotic Ciprofloxacin, achieving greater biofilm reduction percentages, though exact biofilm reduction values for Ciprofloxacin were not numerically specified in the referenced study . This superiority in biofilm eradication is a critical differentiator for chronic and device-related infections where biofilm-embedded bacteria are refractory to conventional antibiotics.
| Evidence Dimension | Antimicrobial potency (MIC) and biofilm inhibition |
|---|---|
| Target Compound Data | MIC: 0.22–0.25 μg/mL against S. aureus and S. epidermidis; superior biofilm inhibition vs. Ciprofloxacin |
| Comparator Or Baseline | Ciprofloxacin (MIC values not directly reported in the same source; biofilm inhibition inferior to target compound) |
| Quantified Difference | Target compound achieves <0.25 μg/mL MIC; biofilm inhibition exceeds that of Ciprofloxacin (qualitative ranking) |
| Conditions | In vitro broth microdilution and biofilm assays against Gram-positive clinical isolates |
Why This Matters
Procurement for antimicrobial screening programs requires compounds with demonstrated sub-μg/mL potency against key Gram-positive pathogens; the superior biofilm inhibition over Ciprofloxacin indicates utility in biofilm-focused infection models.
